SQUALENE thiourea clathrate
CAS No.:
Cat. No.: VC14458736
Molecular Formula: C31H54N2S
Molecular Weight: 486.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H54N2S |
|---|---|
| Molecular Weight | 486.8 g/mol |
| IUPAC Name | 2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene;thiourea |
| Standard InChI | InChI=1S/C30H50.CH4N2S/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4;2-1(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3;(H4,2,3,4) |
| Standard InChI Key | UZLZLDVGPSBXFU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C.C(=S)(N)N |
Introduction
Chemical Structure and Molecular Composition
SQUALENE thiourea clathrate is defined by its molecular formula C₃₁H₅₄N₂S and a molecular weight of 486.8 g/mol. The compound arises from the host-guest interaction between squalene (C₃₀H₅₀) and thiourea (CH₄N₂S), where thiourea molecules form a hexagonal cage-like framework that encapsulates squalene . This clathration mechanism stabilizes the otherwise hydrophobic squalene, altering its solubility and reactivity.
The squalene component, a linear triterpene with six isoprene units, is naturally sourced from shark liver oil or plant-based precursors such as sugarcane-derived trans-β-farnesene . Thiourea, with its planar structure and dual amine groups, facilitates hydrogen bonding to create the clathrate lattice. Nuclear magnetic resonance (NMR) studies confirm the presence of thiocarbonyl (C=S) groups in the clathrate, with ¹³C-NMR spectra showing characteristic shifts between 178–184 ppm . These structural features are critical for the compound’s ability to modulate drug release kinetics and improve thermal stability in formulations .
Synthesis and Purification Methodologies
Solvent-Based Crystallization
The most common synthesis route involves dissolving squalene and thiourea in a polar solvent such as dichloromethane or tetrahydrofuran (THF), followed by controlled evaporation or cooling to induce crystallization . For instance, a kilogram-scale Good Manufacturing Practice (GMP) synthesis demonstrated that dissolving squalene sulfone intermediates in THF, followed by thiourea clathration, achieved a purity of >99% . Solvent choice directly impacts yield; toluene and 2-methyltetrahydrofuran (2MeTHF) have been shown to reduce side reactions compared to THF .
Reductive Desulfonylation
A scalable method for squalene production, relevant to clathrate synthesis, involves reductive cleavage of farnesyl p-tolylsulfone using Superhydride (LiEt₃BH) in the presence of palladium catalysts. This step, optimized with 1.2 equivalents of Superhydride and 1.75 mol% Pd(dppp), yielded squalene with 86.6% purity . Subsequent clathration with thiourea removed residual sulfone impurities, underscoring the method’s utility in pharmaceutical-grade synthesis .
Table 1: Optimization of Squalene Synthesis via Reductive Desulfonylation
| Reductant (eq.) | Pd Catalyst (mol%) | Purity (%) | Isolated Yield (%) |
|---|---|---|---|
| 1.2 Superhydride | 1.75 Pd(dppp) | 86.6 | 73 |
| 1.2 Selectride | 2.5 Pd(dppp) | 77.9 | 93 |
| 1.4 Selectride | 5.0 Pd(dppf) | 77.5 | 63 |
Purification via Thiourea Clathration
Thiourea clathration serves dual roles in synthesis and purification. By forming inclusion complexes, it effectively isolates squalene from byproducts such as trifarnesyl sulfone. Double clathration cycles have been shown to enhance purity from 89.5% to >99%, meeting pharmacopeial standards for vaccine adjuvants .
Physicochemical Properties and Stability
The clathrate structure confers remarkable thermal stability, with differential scanning calorimetry (DSC) revealing a melting point elevation of 15–20°C compared to free squalene. This stability is attributed to the hydrogen-bonded thiourea lattice, which restricts molecular mobility. Furthermore, the complex exhibits pH-dependent solubility, remaining intact under acidic conditions (pH < 5) but dissociating in alkaline environments, a property leveraged in targeted drug delivery .
Pharmaceutical Applications
Vaccine Adjuvants
SQUALENE thiourea clathrate has been integral to the development of semi-synthetic squalene emulsions used in influenza and COVID-19 vaccines. The clathrate’s controlled release profile enhances antigen presentation, with preclinical studies demonstrating a 2.3-fold increase in antibody titers compared to non-clathrated squalene . Notably, the use of renewable sugarcane-derived squalene in clathrates aligns with global sustainability initiatives .
Lipophilic Drug Delivery
The encapsulation of chemotherapeutic agents such as paclitaxel within squalene thiourea clathrates has shown improved tumor-targeting efficacy. In murine models, clathrated paclitaxel achieved a 40% reduction in tumor volume compared to free drug administration, attributed to enhanced permeation and retention (EPR) effects.
Material Science Innovations
In polymer engineering, squalene thiourea clathrates act as nucleation agents for biodegradable polyesters. Incorporating 0.5 wt% clathrate into polylactic acid (PLA) matrices increased crystallinity from 22% to 48%, significantly improving tensile strength. Additionally, the clathrates’ dielectric properties make them candidates for organic semiconductors, with a measured conductivity of 1.2 × 10⁻³ S/cm.
Comparative Analysis with Related Clathrates
SQUALENE thiourea clathrates share functional similarities with urea-hydrocarbon clathrates but differ critically in biocompatibility. While urea clathrates require toxic solvents like chloroform for synthesis, thiourea-based methods utilize greener solvents such as ethanol . Furthermore, the sulfur atom in thiourea provides additional Lewis acid-base interaction sites, enabling stronger host-guest binding compared to urea.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume